CFM-4 is a small molecule compound identified through high-throughput screening of chemical libraries. [] It belongs to a class of compounds called CARP-1 Functional Mimetics (CFMs). [, , , ] These compounds are named for their ability to mimic the function of the protein CARP-1/CCAR1 (Cell division cycle and apoptosis regulator 1). [] While CFM-4 stimulates CARP-1 expression, it primarily acts as an antagonist by interfering with CARP-1 binding to the Anaphase Promoting Complex/Cyclosome (APC/C) E3 ligase subunit APC-2. [, ] This interaction disrupts the normal function of CARP-1, leading to cell cycle arrest and apoptosis in various cancer cell lines. [, ]
Detailed molecular structure analysis of CFM-4 is limited in the reviewed literature. Its chemical formula is C23H16ClN3OS, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. [] Further structural analysis, including spectroscopic data or crystallographic information, is absent from the reviewed papers.
CFM-4's primary mechanism of action involves its interaction with CARP-1, a protein with diverse roles in cell growth and apoptosis. [] While CFM-4 stimulates CARP-1 expression, it acts as an antagonist by preventing CARP-1 from binding to APC-2, a subunit of the APC/C E3 ligase. [, ] This disruption of CARP-1's normal function leads to several downstream effects:
In vitro Studies:* Inhibition of Cancer Cell Growth: CFM-4 has demonstrated potent inhibitory effects on the growth of various cancer cell lines, including breast cancer, non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), medulloblastoma, and malignant pleural mesothelioma (MPM). [1-5, 7-10, 14] Importantly, CFM-4 exhibits minimal effects on the growth of immortalized breast epithelial cells, suggesting a degree of selectivity towards cancer cells. []* Induction of Apoptosis: CFM-4 induces apoptosis in various cancer cell lines, highlighting its potential as a pro-apoptotic agent. [, , , ] * Suppression of Metastasis: CFM-4 inhibits cancer cell migration, invasion, and colony formation, indicating its potential to target metastasis. [1-5, 7-10]
In vivo Studies:* Reduction of Tumor Growth: A nano-lipid formulation of CFM-4 (CFM-4 NLF) demonstrated efficacy in reducing tumor growth in xenograft models of NSCLC and triple-negative breast cancer (TNBC), further supporting its potential as an anti-cancer therapeutic. [, ]
Synergistic Effects:* Enhancement of Chemotherapy and Targeted Therapy: CFM-4 shows synergistic effects when combined with conventional chemotherapeutic agents like Doxorubicin and targeted therapies such as B-Raf inhibitors. [, ] This synergy suggests that CFM-4 could enhance the efficacy of existing cancer treatments.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: